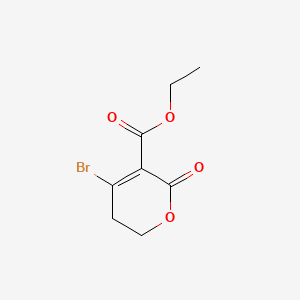
(R)-2-(2-Fluorophenyl)-2-hydroxyacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile is a chiral compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group adjacent to a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 2-fluorobenzaldehyde with cyanide sources under basic conditions. One common method includes the use of potassium cyanide (KCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, followed by the reduction of the resulting intermediate to yield the desired product.
Industrial Production Methods
Industrial production of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-2-oxoacetonitrile.
Reduction: Formation of ®-2-(2-Fluorophenyl)-2-aminoethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, making it a valuable compound in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Fluorophenyl)-2-hydroxyacetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(2-Fluorophenyl)-2-hydroxypropionitrile: A structurally similar compound with an additional methyl group.
2-(2-Chlorophenyl)-2-hydroxyacetonitrile: A compound with a chlorine atom instead of fluorine, exhibiting different reactivity and properties.
Uniqueness
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C8H6FNO |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
(2R)-2-(2-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
Clave InChI |
SDADKJCPTQNFRZ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](C#N)O)F |
SMILES canónico |
C1=CC=C(C(=C1)C(C#N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


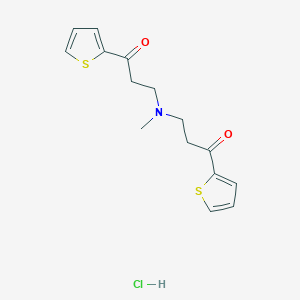


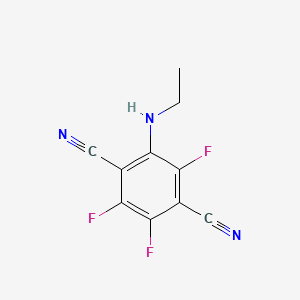
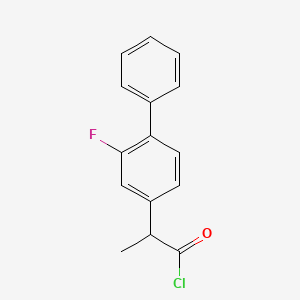
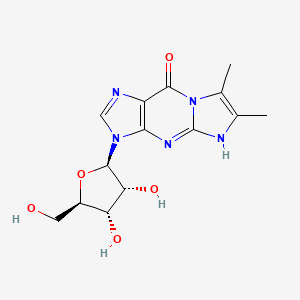
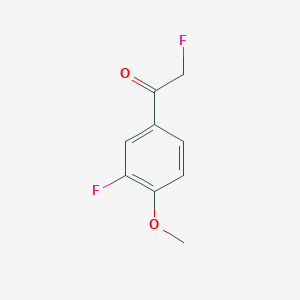
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
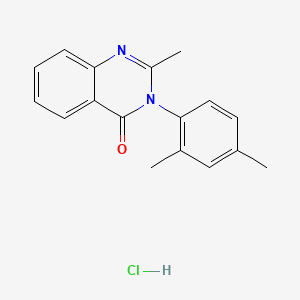
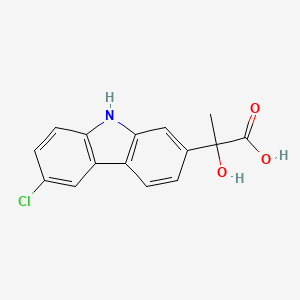

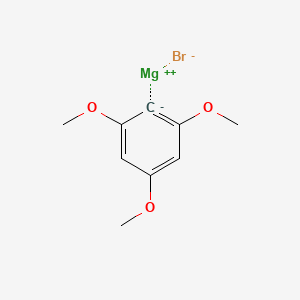
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
